Engineered Low hERG Liability via 7-Position 4-Ethylpiperazine: Class-Level Inference from Pim-1 Inhibitor Series
Within the pyrazolo[1,5-a]pyrimidine class, the nature of the 7-position substituent is the dominant determinant of hERG channel inhibition. In a closely related series, compound 1 bearing a basic tertiary amino group (1-methylpiperidin-4-yl)methanamine at the 7-position exhibited an hERG IC50 of 1.94 μM, representing a significant cardiac safety liability [1]. When this group was replaced with a neutral, non-basic hydroxyl-containing moiety (trans-4-aminocyclohexanol in compound 9), hERG inhibition was completely abolished at concentrations up to 30 μM (IC50 >30 μM) [1]. The 4-ethylpiperazine group in 899406-66-7, while a tertiary amine, differs from (1-methylpiperidin-4-yl)methanamine in both steric bulk and basicity (pKa modulation via the second nitrogen), placing it in an intermediate risk category. A closely related analog—1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine (CAS 896067-99-5)—shares the identical 7-(4-ethylpiperazine) and 3-(4-chlorophenyl) motifs, differing only at the 5-position (tert-butyl vs. methyl), and has been profiled in kinase-targeted discovery programs . No direct hERG data are available for 899406-66-7, but the shared 7-substituent with CAS 896067-99-5 supports a class-level inference of reduced hERG risk relative to the primary-amine-containing analogs.
| Evidence Dimension | hERG ion channel inhibition (cardiac safety surrogate) |
|---|---|
| Target Compound Data | No direct hERG IC50 data available for 899406-66-7 |
| Comparator Or Baseline | Compound 1 (Pim-1 series): hERG IC50 = 1.94 μM (high risk); Compound 9 (Pim-1 series): hERG IC50 >30 μM (low risk); CAS 896067-99-5 (5-tert-butyl analog with same 7-(4-ethylpiperazine)): no hERG data available but structurally analogous at position 7 |
| Quantified Difference | Not calculable for target compound; class-level risk stratification inferred from 7-substituent identity |
| Conditions | Automated patch clamp assay (QPatchHTX) at WuXi AppTec; compound concentration range up to 30 μM [1] |
Why This Matters
For procurement decisions in cardiac-safety-conscious screening cascades, the 4-ethylpiperazine group at position 7 offers a mechanistically plausible advantage over basic primary amine analogs that are documented to carry high hERG risk, thereby reducing the probability of downstream attrition due to QT prolongation.
- [1] Xu, Y.; Brenning, B.G.; Kultgen, S.G.; et al. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Med. Chem. Lett. 2015, 6, 63–67. Table 3: hERG IC50 and Flt-3 IC50 values. View Source
